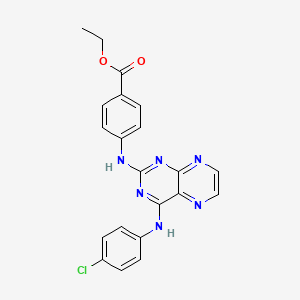

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

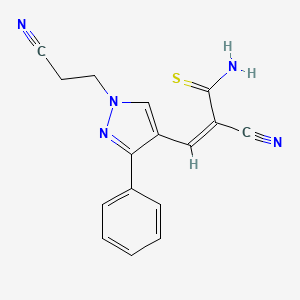

Molecular Structure Analysis

The molecular structure of ECPTPB can be represented by the SMILES notation:CCOC(=O)c1ccc(Nc2nc(Nc3ccc(Cl)cc3)c3nccnc3n2)cc1 . Chemical Reactions Analysis

Esters, such as ECPTPB, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters . They can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Applications De Recherche Scientifique

Synthesis and Characterization for Antimicrobial Applications

Research has explored the synthesis of quinazolines, which may include compounds structurally related to Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, revealing their potential as antimicrobial agents. These studies involve chemical reactions leading to the formation of new compounds, subsequently tested against various bacterial and fungal strains to evaluate their antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antiplatelet Activity for Drug Development

Another line of research focuses on derivatives of Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, which shares a similar synthetic pathway with Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, for their selective anti-PAR4 (protease-activated receptor 4) activity. These studies aim to develop new antiplatelet drugs, highlighting the compound's potential in inhibiting platelet aggregation, a key factor in thrombotic diseases (Chen et al., 2008).

Degradation Studies for Environmental Safety

Additionally, the degradation of related chemical compounds, such as chlorimuron-ethyl, has been studied to understand their environmental impact and develop methods for their removal. This includes research on microbial degradation pathways, identifying specific microorganisms capable of breaking down these chemicals, thereby reducing their phytotoxicity and potential environmental hazards (Sharma, Banerjee, & Choudhury, 2012).

Mécanisme D'action

Target of Action

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate, also known as ECPTPB, is a synthetic compound that belongs to the class of pteridine-based antifolate inhibitors. The primary target of ECPTPB is the Anaplastic Lymphoma Kinase (ALK) . ALK is a receptor tyrosine kinase in the insulin receptor superfamily .

Mode of Action

ECPTPB interacts with ALK by inhibiting its activity. The compound has an IC50 value of 3.47E+3nM, indicating its potency in inhibiting ALK . The inhibition of ALK disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

ALK is involved in several signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which regulate cell growth, survival, and differentiation .

Result of Action

The molecular and cellular effects of ECPTPB’s action are largely dependent on its inhibition of ALK. By inhibiting ALK, ECPTPB can disrupt the signaling pathways regulated by ALK, potentially leading to altered cell growth, survival, and differentiation .

Propriétés

IUPAC Name |

ethyl 4-[[4-(4-chloroanilino)pteridin-2-yl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN6O2/c1-2-30-20(29)13-3-7-16(8-4-13)26-21-27-18-17(23-11-12-24-18)19(28-21)25-15-9-5-14(22)6-10-15/h3-12H,2H2,1H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPOPDGVENHAMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-(4-chlorophenylamino)pteridin-2-ylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethoxyphenyl)-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2918649.png)

![Ethyl 4-((4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2918651.png)

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2918652.png)

![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)

![3-(1-methyl-1H-pyrazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2918657.png)

![2-[7-methyl-2-nitro-11-oxodibenzo[b,f][1,4]oxazepin-10(11H)-yl]acetonitrile](/img/structure/B2918658.png)

![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)

![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)